molecular formula C10H11BrO4 B13421237 Methyl 4-bromo-2,3-dimethoxybenzoate CAS No. 61203-58-5

Methyl 4-bromo-2,3-dimethoxybenzoate

Cat. No.: B13421237
CAS No.: 61203-58-5
M. Wt: 275.10 g/mol
InChI Key: PPDHNLSIQGTMHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-bromo-2,3-dimethoxybenzoate is an organic compound with the molecular formula C10H11BrO4 It is a derivative of benzoic acid, featuring bromine and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-bromo-2,3-dimethoxybenzoate typically involves the bromination of methyl 2,3-dimethoxybenzoate. The reaction is carried out using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) under controlled conditions to ensure selective bromination at the desired position on the aromatic ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction parameters such as temperature, concentration, and reaction time to achieve high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-bromo-2,3-dimethoxybenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The methoxy groups can be oxidized to form corresponding quinones, while reduction reactions can target the bromine atom or the ester group.

    Coupling Reactions: The compound can participate in Suzuki or Heck coupling reactions to form more complex aromatic systems.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.

Major Products:

    Substitution: Formation of derivatives with different functional groups replacing the bromine atom.

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes depending on the target functional group.

Scientific Research Applications

Methyl 4-bromo-2,3-dimethoxybenzoate finds applications in various scientific domains:

Mechanism of Action

The mechanism of action of methyl 4-bromo-2,3-dimethoxybenzoate depends on its interaction with molecular targets. The bromine and methoxy groups influence its reactivity and binding affinity. In biological systems, it may interact with enzymes or receptors, modulating their activity through covalent or non-covalent interactions. The exact pathways and targets can vary based on the specific application and context of use .

Comparison with Similar Compounds

  • Methyl 4-bromo-2-methoxybenzoate
  • Methyl 3,4-dimethoxybenzoate
  • Methyl 3-bromo-4-methoxybenzoate

Comparison: Methyl 4-bromo-2,3-dimethoxybenzoate is unique due to the presence of both bromine and two methoxy groups on the aromatic ring. This combination imparts distinct electronic and steric properties, influencing its reactivity and interactions compared to similar compounds. For instance, the additional methoxy group can enhance electron-donating effects, making it more reactive in electrophilic aromatic substitution reactions .

Properties

CAS No.

61203-58-5

Molecular Formula

C10H11BrO4

Molecular Weight

275.10 g/mol

IUPAC Name

methyl 4-bromo-2,3-dimethoxybenzoate

InChI

InChI=1S/C10H11BrO4/c1-13-8-6(10(12)15-3)4-5-7(11)9(8)14-2/h4-5H,1-3H3

InChI Key

PPDHNLSIQGTMHM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1OC)Br)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.